molecular formula C18H13NO4 B1404253 (2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one CAS No. 1200534-45-7

(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one

Cat. No.: B1404253
CAS No.: 1200534-45-7
M. Wt: 307.3 g/mol
InChI Key: OEKKLBIHYARCAA-FMQZQXMHSA-N
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Description

This compound, with the molecular formula C₁₈H₁₃NO₄ and molecular weight 307.31 g/mol, is an aurone derivative featuring a 5-methoxyindole substituent at the benzylidene position. Its CAS registry number is 1200534-45-7, and it is commercially available with a purity of 95% . Aurones are structurally characterized by a benzofuran-3(2H)-one core with a conjugated exocyclic double bond, which confers unique photophysical and biological properties.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-22-12-3-5-15-14(8-12)10(9-19-15)6-17-18(21)13-4-2-11(20)7-16(13)23-17/h2-9,19-20H,1H3/b17-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKKLBIHYARCAA-FMQZQXMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C3C(=O)C4=C(O3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one typically involves the condensation of 5-methoxy-1h-indole-3-carbaldehyde with 6-hydroxy-1-benzofuran-3(2h)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product. The process would also involve purification steps such as recrystallization or chromatography to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one.

    Reduction: Formation of 6-hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1,3-dihydrobenzofuran.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Modifications

The compound’s structural analogs vary in substituents on the benzylidene group and benzofuran core. Key comparisons include:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight Notable Properties/Activity References
Target Compound 5-Methoxy-1H-indol-3-yl C₁₈H₁₃NO₄ 307.31 High purity (95%)
(Z)-6-Hydroxy-2-(quinolin-5-ylmethylene)benzofuran-3(2H)-one (A6) Quinolin-5-yl C₁₅H₁₂NO₃ 290.08 Antitumor activity (in vitro screening)
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) 3-Hydroxy-4-methoxybenzylidene C₁₆H₁₂O₅ 284.26 High yield (86.2%), high melting point (254.9–255.5°C)
SR-F-126 Biphenyl-4-yl C₂₁H₁₃O₃ 313.09 Endoplasmic reticulum inhibition
5b (Dichlorobenzyl-substituted) Pyridin-4-yl, 2,6-dichlorobenzyl C₁₉H₁₂Cl₂NO₃ 395.21 Anticancer activity (PIM1 inhibition)
(2Z)-5,7-Dibromo-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one (2m) 4-Methoxybenzylidene, dibromo C₁₆H₁₀Br₂O₄ 425.80 Trypanocidal activity (IC₅₀ < 10 μM)

Spectroscopic and Physicochemical Properties

  • NMR Shifts: The ¹H NMR of the target compound’s analog in shows aromatic protons at δ 7.53 (d, J = 8.9 Hz) and δ 7.40–7.34 (m), while methoxy groups resonate near δ 3.82 . The quinoline-substituted A6 () exhibits distinct downfield shifts due to electron-withdrawing effects of the nitrogen heterocycle .
  • Melting Points: Aurones with polar substituents (e.g., hydroxyl or methoxy groups) exhibit higher melting points (e.g., 254.9–255.5°C for compound 6y) compared to nonpolar analogs .

Biological Activity

(2Z)-6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one is a complex organic compound that combines both indole and benzofuran structures. This unique combination contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C18H15NO4
Molecular Weight: 313.32 g/mol
CAS Number: 1200534-45-7

The compound features a hydroxyl group at the 6-position and a methylene linkage to a 5-methoxy indole, which is crucial for its biological activity.

The biological effects of this compound are attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl group is believed to scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, particularly TNF-α, which plays a crucial role in inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively reduces reactive oxygen species (ROS) levels in various cell types, thereby protecting against oxidative damage.

Anti-inflammatory Activity

A study highlighted the compound's ability to inhibit TNF-α-induced adhesion of monocytes to colon epithelial cells, which is critical in inflammatory bowel disease (IBD). The compound demonstrated over 70% inhibition of this adhesion process and suppressed the expression of ICAM-1 and MCP-1, molecules involved in inflammation.

ActivityEffectivenessMechanism
AntioxidantSignificant reduction in ROS levelsScavenging free radicals
Anti-inflammatory>70% inhibition of monocyte adhesionSuppression of TNF-α and related pathways
AnticancerInduction of apoptosisActivation of caspases and downregulation of anti-apoptotic proteins

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing cell cycle arrest and promoting apoptosis through intrinsic pathways. A series of experiments indicated that treatment with this compound led to a marked decrease in tumor size in xenograft models, with increased apoptosis observed in tumor tissues.

Inflammatory Bowel Disease (IBD)

In a controlled study, this compound was administered to models of IBD. The results indicated significant reductions in inflammation markers and improved histological scores compared to controls.

Cancer Research

In another study involving various cancer cell lines, the compound demonstrated dose-dependent anticancer effects. Notably, it inhibited cell growth by inducing apoptosis at concentrations as low as 10 µM.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize (2Z)-6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation , where a benzofuranone derivative reacts with a 5-methoxyindole-3-carbaldehyde under basic conditions. For example, analogous syntheses use NaH in THF as a base to deprotonate the benzofuranone, facilitating aldol condensation (e.g., formation of 6-(benzyloxy)benzofuranone derivatives) . Reaction parameters such as solvent polarity (e.g., THF), temperature (reflux conditions), and substituent electronic effects (e.g., methoxy groups on the indole ring) critically influence yield and stereoselectivity .

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

  • Methodological Answer : The Z-configuration is confirmed using single-crystal X-ray diffraction , which provides unambiguous stereochemical assignment. For structurally related benzofuran-indole hybrids, crystallographic data (e.g., bond angles and torsion angles) validate the geometry . Additionally, NOESY NMR can detect spatial proximity between the indole proton and benzofuranone carbonyl group, supporting the Z-conformation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., methoxy, hydroxy) and confirm regiochemistry. For instance, the indole NH proton appears as a singlet at δ ~10–12 ppm, while the benzofuranone carbonyl resonates at δ ~170–180 ppm .
  • HRMS : High-resolution mass spectrometry verifies molecular formula and purity .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions in benzofuran derivatives) .

Advanced Research Questions

Q. How can researchers optimize low yields in the Claisen-Schmidt condensation step?

  • Methodological Answer : Yield optimization involves:

  • Substituent Tuning : Electron-donating groups (e.g., methoxy) on the indole ring enhance aldehyde reactivity .
  • Catalyst Screening : Alternatives to NaH (e.g., K2_2CO3_3 in DMF) may improve reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) stabilize the enolate intermediate, while additives like molecular sieves reduce side reactions .

Q. How can contradictory pharmacological data for benzofuran-indole hybrids be resolved?

  • Methodological Answer : Contradictions arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Standardized Bioassays : Replicate experiments under controlled conditions (e.g., pH, temperature) .
  • Purity Validation : Use HPLC (>95% purity) to exclude degradation products (e.g., oxidized benzofuranone) .
  • Structure-Activity Relationship (SAR) Studies : Correlate bioactivity with substituent effects (e.g., methoxy vs. hydroxy groups) using molecular docking .

Q. How should degradation pathways be studied under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies with variables:

  • Temperature : Incubate samples at 40–60°C and monitor degradation via LC-MS to identify breakdown products (e.g., demethylated indole derivatives) .
  • pH : Expose the compound to buffers (pH 3–9) and quantify stability using UV-Vis spectroscopy .
  • Light Exposure : Conduct photostability tests in ICH-compliant chambers .

Q. What role do intermolecular interactions play in crystallization of this compound?

  • Methodological Answer : Hydrogen bonding (e.g., O–H⋯O between benzofuranone hydroxyl and carbonyl groups) drives crystal lattice formation. In related structures, these interactions create centrosymmetric dimers, as observed in X-ray studies . Solvent choice (e.g., benzene vs. methanol) influences crystal morphology by modulating hydrogen-bond networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one
Reactant of Route 2
(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one

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